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molecular formula C9H10F3NS B1270795 2-Amino-3-(methylthiomethyl)benzotrifluoride CAS No. 88301-96-6

2-Amino-3-(methylthiomethyl)benzotrifluoride

Cat. No. B1270795
M. Wt: 221.24 g/mol
InChI Key: AWUFEMPPABUXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05272128

Procedure details

Dimethylsulfide, 16 ml, was syringed all at once into a solution of 25.0 grams (g) of 2-(trifluoromethyl)aniline in 400 milliliters (ml) of methylene chloride. The reaction solution was cooled to 15° C. and 29.0 g of N-chlorosuccinimide was added in small portions over a 20 minute period at such a rate that the reaction temperature did not exceed 20° C. The reaction mixture was stirred at 15° C. for 15 minutes, then 30.4 ml of triethylamine was added dropwise over 15 minutes at such a rate that the temperature did not exceed 15° C. After an additional five minutes of stirring, the reaction was refluxed overnight, allowed to cool to room temperature, washed with two 200 ml portions of 10% sodium hydroxide, the organic phase separated, dried with magnesium sulfate and filtered. The remainder of the solvent was distilled off to yield 35.8 g of the crude desired product which was used without any additional purification in subsequent reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Quantity
30.4 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH3:3].[F:4][C:5]([F:14])([F:13])[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8].ClN1C(=O)CCC1=O.C(N(CC)CC)C>C(Cl)Cl>[CH3:1][S:2][CH2:3][C:9]1[CH:10]=[CH:11][CH:12]=[C:6]([C:5]([F:4])([F:14])[F:13])[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
30.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 15° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 20° C
CUSTOM
Type
CUSTOM
Details
did not exceed 15° C
STIRRING
Type
STIRRING
Details
After an additional five minutes of stirring
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed with two 200 ml portions of 10% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The remainder of the solvent was distilled off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CSCC1=C(N)C(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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